

# WRR-483 cell culture experimental setup

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## Compound of Interest

Compound Name: WRR-483

Cat. No.: B1684167

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It appears there may be a typographical error in the cell line name "**WRR-483**". Based on the close match and the context of cancer cell culture, this document provides detailed application notes and protocols for the BT-483 human breast cancer cell line.

## Application Notes for BT-483 Cell Line

### Introduction

The BT-483 cell line is an adherent epithelial cell line derived from a papillary invasive ductal tumor of a 23-year-old female patient with a family history of breast cancer.[1] These cells are highly pleomorphic, with prominent nuclei and nucleoli, and exhibit epithelial characteristics such as desmosomes, microvilli, and tight junctions. BT-483 cells are positive for both estrogen and progesterone receptors, making them a valuable model for studying hormone-dependent breast cancer.[2] This cell line is extensively used in cancer research to explore tumor biology, drug resistance, and the efficacy of novel therapeutic agents.

### General Characteristics

Characteristic	Description	Source
Organism	Homo sapiens (Human)	[3]
Tissue	Mammary gland/breast	[1]
Disease	Invasive ductal carcinoma	[1][3]
Cell Type	Epithelial	[1]
Morphology	Epithelial	[1]
Growth Properties	Adherent	[1]
Gender of Donor	Female	
Age of Donor	23 years	
Doubling Time	Approximately 140 hours	[3]

## Experimental Protocols

### 1. BT-483 Cell Culture Protocol

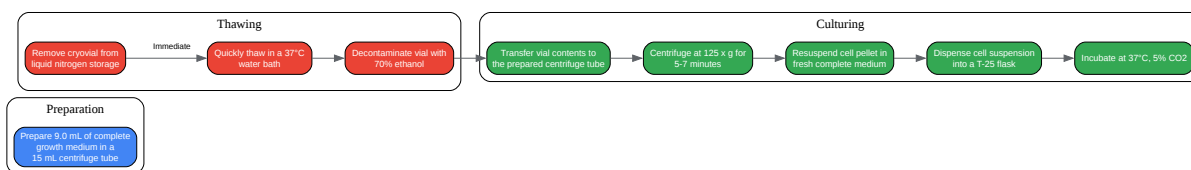
This protocol outlines the complete workflow for culturing BT-483 cells, from thawing cryopreserved stocks to routine passaging and cryopreservation.

#### a. Materials

- BT-483 cells (e.g., ATCC HTB-121)
- Complete Growth Medium:
  - ATCC-formulated RPMI-1640 Medium
  - 20% Fetal Bovine Serum (FBS)[1]
  - 0.01 mg/mL bovine insulin[1]
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), Ca<sup>++</sup>/Mg<sup>++</sup> free

- Cryopreservation Medium: Complete growth medium with 5% (v/v) DMSO[1]
- Sterile cell culture flasks (T-25, T-75)
- Sterile centrifuge tubes (15 mL, 50 mL)
- Water bath at 37°C
- Humidified incubator at 37°C with 5% CO<sub>2</sub>
- Biosafety cabinet
- Inverted microscope
- Hemocytometer or automated cell counter
- Cryo-freezing container

#### b. Thawing of Cryopreserved BT-483 Cells



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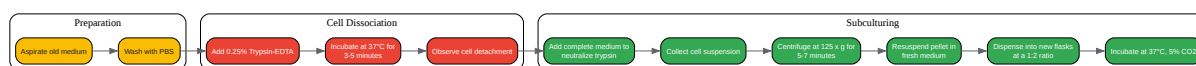
Caption: Workflow for thawing cryopreserved BT-483 cells.

- Prepare a 15 mL centrifuge tube with 9.0 mL of pre-warmed complete growth medium.

- Remove the cryovial of BT-483 cells from liquid nitrogen storage.
- Immerse the vial in a 37°C water bath until the contents are almost completely thawed.
- Decontaminate the outside of the vial with 70% ethanol.
- Under sterile conditions, transfer the contents of the vial to the prepared centrifuge tube.
- Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
- Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-25 culture flask.
- Place the flask in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- The medium should be changed 24 hours after thawing to remove residual cryoprotectant.

#### c. Routine Passaging of BT-483 Cells

BT-483 cells should be subcultured when they reach 80-90% confluency. They should be fed 2 to 3 times weekly.[1]



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Caption: Workflow for passaging adherent BT-483 cells.

- Aspirate the culture medium from the flask.
- Wash the cell monolayer once with sterile PBS.

- Add a sufficient volume of 0.25% Trypsin-EDTA solution to cover the cell layer.
- Incubate the flask at 37°C for 3 to 5 minutes.
- Observe the cells under an inverted microscope to ensure detachment.
- Once detached, add complete growth medium to the flask to neutralize the trypsin.
- Transfer the cell suspension to a sterile centrifuge tube.
- Centrifuge at 125 x g for 5-7 minutes.
- Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Dispense the cell suspension into new culture flasks at a recommended split ratio of 1:2.[\[1\]](#)
- Add the appropriate amount of pre-warmed complete growth medium to the new flasks and return them to the incubator.

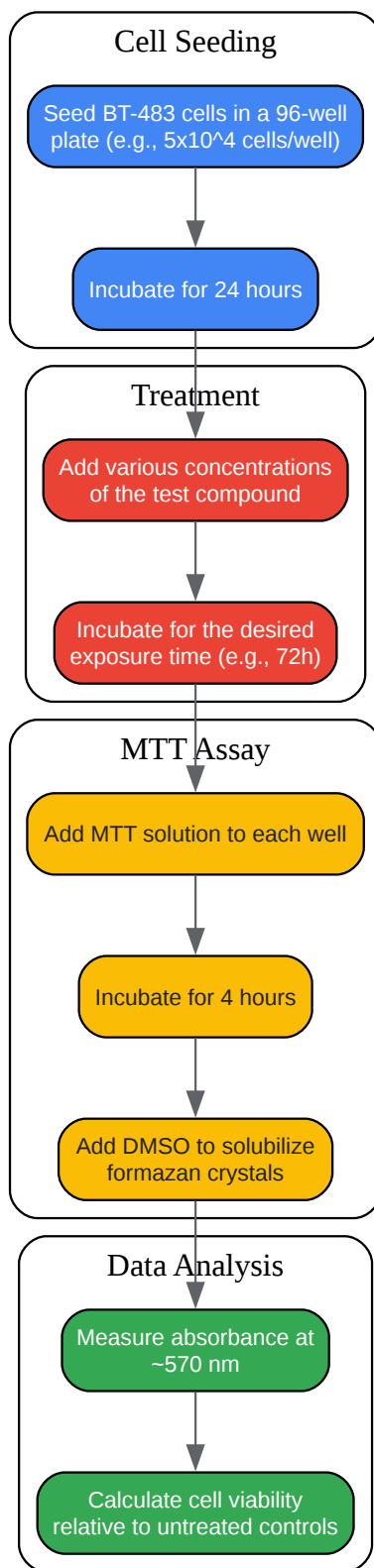
#### d. Cryopreservation of BT-483 Cells

Cells should be cryopreserved when they are in the logarithmic growth phase and have high viability.

- Follow steps 1-9 of the passaging protocol to obtain a cell pellet.
- Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 5% DMSO) at a concentration of  $1 \times 10^6$  to  $1 \times 10^7$  cells/mL.[\[1\]](#)[\[4\]](#)
- Aliquot the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container that provides a cooling rate of approximately  $-1^\circ\text{C}$  per minute.[\[4\]](#)[\[5\]](#)
- Place the container in a  $-80^\circ\text{C}$  freezer for at least 24 hours.[\[4\]](#)
- For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

## 2. Cytotoxicity Assay Protocol (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.



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Caption: Workflow for a standard MTT cytotoxicity assay.

- Trypsinize and count BT-483 cells.
- Seed the cells in a 96-well plate at a density of  $5 \times 10^4$  cells per well and incubate for 24 hours to allow for cell attachment.[6]
- Prepare serial dilutions of the test compound in complete growth medium.
- Remove the medium from the wells and add 100  $\mu$ L of the compound dilutions. Include vehicle-only controls.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
- After incubation, add 25  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
- Remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[6]
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control cells.

### 3. Apoptosis Assay Protocol (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.

- Seed BT-483 cells in 6-well plates and incubate overnight.
- Treat the cells with the apoptosis-inducing agent for the desired time period.
- Harvest the cells by trypsinization and collect them in a centrifuge tube.
- Wash the cells twice with cold PBS.

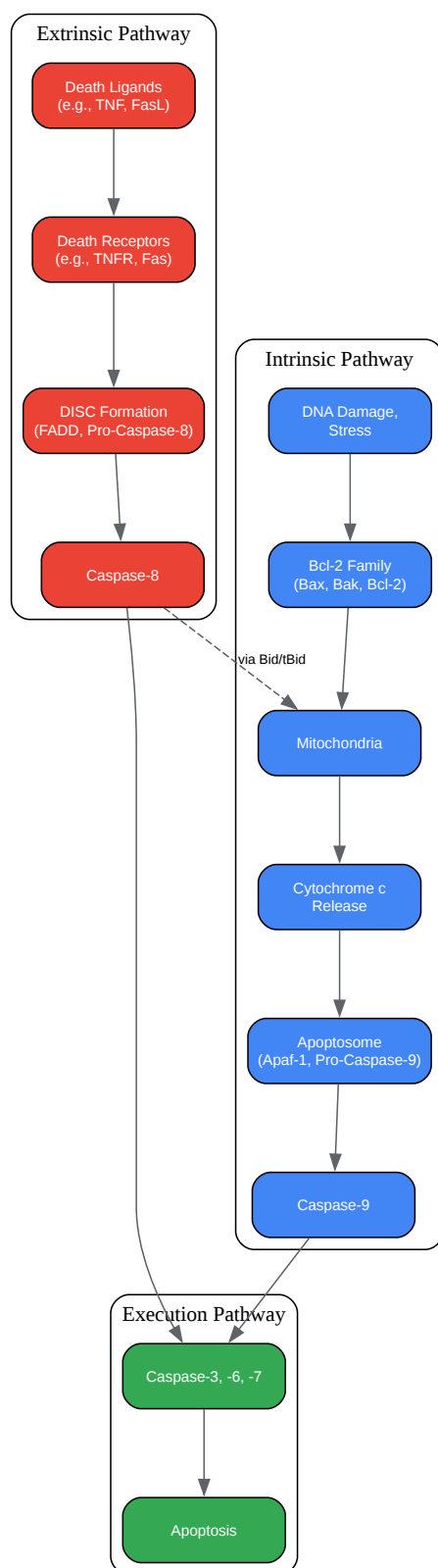
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry within one hour.

## Signaling Pathways

### 1. Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a critical process in development and disease. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which execute the apoptotic program.



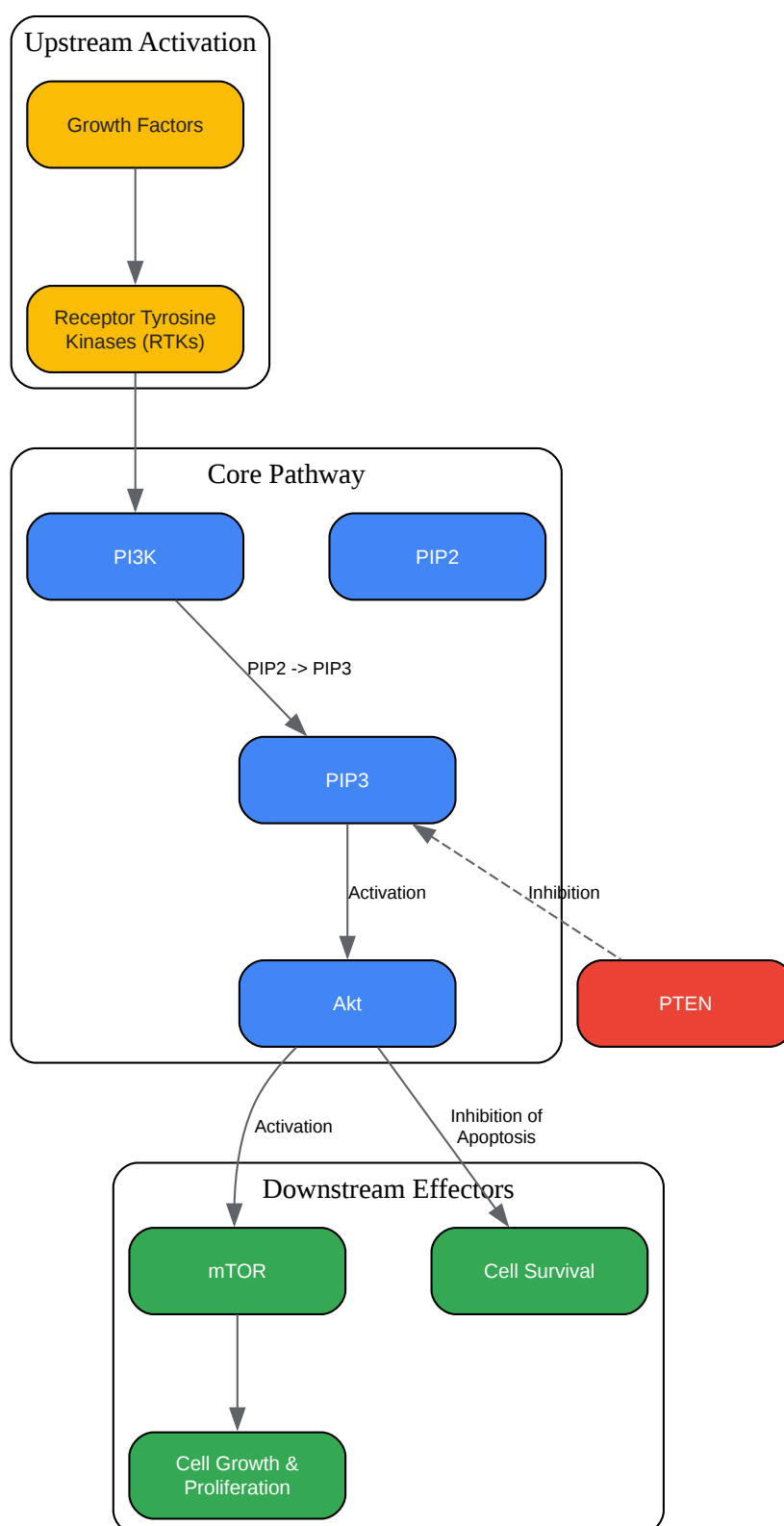


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Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

## 2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in breast cancer.



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Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

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- To cite this document: BenchChem. [WRR-483 cell culture experimental setup]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684167#wrr-483-cell-culture-experimental-setup>]

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